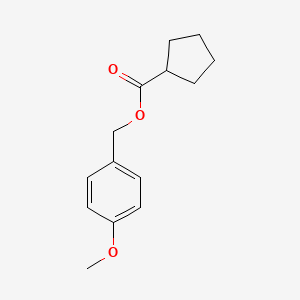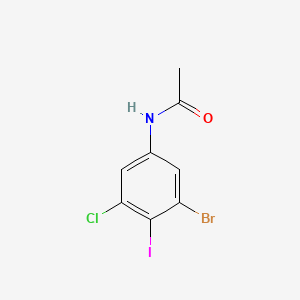![molecular formula C11H18O3 B13889391 [1-(3-Oxopropyl)cyclohexyl] acetate](/img/structure/B13889391.png)
[1-(3-Oxopropyl)cyclohexyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3-Oxopropyl)cyclohexyl] acetate is an organic compound with the molecular formula C11H18O3 It is an ester derivative of cyclohexane, featuring an oxopropyl group attached to the cyclohexyl ring and an acetate functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Oxopropyl)cyclohexyl] acetate typically involves the esterification of [1-(3-Oxopropyl)cyclohexanol] with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the oxopropyl group can yield alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexyl esters.
科学研究应用
Chemistry: [1-(3-Oxopropyl)cyclohexyl] acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It serves as a model substrate for investigating the activity of esterases and lipases.
Industry: In the industrial sector, this compound is used as a flavoring agent and fragrance component due to its pleasant odor. It is also employed in the manufacture of polymers and resins.
作用机制
The mechanism of action of [1-(3-Oxopropyl)cyclohexyl] acetate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the corresponding alcohol and acetic acid. This reaction is facilitated by esterases and lipases, which are enzymes that specifically target ester bonds.
相似化合物的比较
Cyclohexyl acetate: Similar structure but lacks the oxopropyl group.
Cyclohexanone: Contains a ketone group instead of an ester.
Cyclohexanol: Contains a hydroxyl group instead of an ester.
Uniqueness: [1-(3-Oxopropyl)cyclohexyl] acetate is unique due to the presence of both an oxopropyl group and an acetate ester. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to its analogs. The oxopropyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C11H18O3 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
[1-(3-oxopropyl)cyclohexyl] acetate |
InChI |
InChI=1S/C11H18O3/c1-10(13)14-11(8-5-9-12)6-3-2-4-7-11/h9H,2-8H2,1H3 |
InChI 键 |
WXXQDQUDSIGRKC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1(CCCCC1)CCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B13889313.png)
![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)











